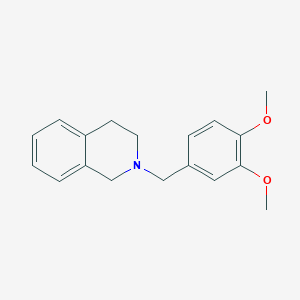
2-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in several plant species. L-THP has been widely studied for its potential therapeutic properties, including its use as an analgesic, sedative, and antipsychotic agent.
Mécanisme D'action
The exact mechanism of action of L-THP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. L-THP has been shown to have agonist activity at the dopamine D1 and D2 receptors, as well as the serotonin 5-HT1A and 5-HT2A receptors. Additionally, L-THP has been shown to have affinity for the mu, delta, and kappa opioid receptors.
Biochemical and Physiological Effects:
L-THP has been shown to have several biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its analgesic and sedative effects. L-THP has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, L-THP has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-THP in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, L-THP has been extensively studied, so there is a wealth of information available on its properties and potential therapeutic uses. However, one limitation of using L-THP in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain types of studies.
Orientations Futures
There are several potential future directions for research on L-THP. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. L-THP has been shown to have opioid receptor activity, which may make it a useful alternative to traditional opioid agonists. Additionally, L-THP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, L-THP has been shown to have anti-tumor properties, making it a potential treatment for cancer.
Méthodes De Synthèse
L-THP can be synthesized through a variety of methods, including the reduction of norlaudanosoline, the reductive amination of 3,4-dimethoxybenzaldehyde, or the reduction of 2-(3,4-dimethoxyphenyl)ethylamine. The most commonly used method for synthesizing L-THP is the reduction of norlaudanosoline, which involves the use of sodium borohydride as a reducing agent.
Applications De Recherche Scientifique
L-THP has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic effects, making it a potential alternative to opioids for pain management. L-THP has also been studied for its sedative properties, with some research suggesting that it may be useful in the treatment of insomnia. Additionally, L-THP has been explored as a potential antipsychotic agent, with studies showing that it may be effective in treating schizophrenia and other psychotic disorders.
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-8-7-14(11-18(17)21-2)12-19-10-9-15-5-3-4-6-16(15)13-19/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVKXZCRFJHGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
![3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)



![4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5754047.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5754062.png)


